ACTH (1-39) (mouse, rat)
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Overview
Description
Adrenocorticotropic hormone (1-39) is a peptide hormone consisting of 39 amino acids. It is a potent endogenous melanocortin receptor 2 agonist and plays a crucial role in the hypothalamic-pituitary-adrenal axis. This hormone stimulates the production and release of glucocorticoids from the adrenal cortex, which are essential for stress response, metabolism, and immune function .
Scientific Research Applications
Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in the hypothalamic-pituitary-adrenal axis and its effects on stress response and metabolism.
Medicine: Explored for its therapeutic potential in treating adrenal insufficiency and other endocrine disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
ACTH binds to the melanocortin-2-receptor (MC2R), also known as the ACTH receptor, which is a critical component of the hypothalamic–pituitary–adrenal axis . The MC2R accessory protein (MRAP) is essential for MC2R expression and function . ACTH stimulates the production of glucocorticoids secreted from the adrenal gland .
Safety and Hazards
Future Directions
The precise molecular mechanisms by which ACTH stimulates steroid synthesis and secretion, as well as cell hypertrophy, survival, and migration are still poorly understood . More work is needed to understand whether expression of the POMC gene in a tissue equates to the release of bioactive peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Comparison with Similar Compounds
Alpha-melanocyte-stimulating hormone (alpha-MSH): Shares the first 13 amino acid residues with adrenocorticotropic hormone (1-39) and also binds to melanocortin receptors.
Beta-endorphin: Another cleavage product of proopiomelanocortin, involved in pain modulation and immune response.
Gamma-melanocyte-stimulating hormone (gamma-MSH): A shorter peptide with similar receptor binding properties.
Uniqueness: Adrenocorticotropic hormone (1-39) is unique in its exclusive binding to melanocortin receptor 2 and its specific role in stimulating glucocorticoid production. Unlike other melanocortins, it does not significantly interact with other melanocortin receptors, making it a critical regulator of adrenal function .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ACTH (1-39) (mouse, rat) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents (e.g. DIC, HOBt, DMAP)", "Cleavage reagents (e.g. TFA, scavengers)" ], "Reaction": [ "Activation of the resin with a suitable linker", "Addition of the first Fmoc-protected amino acid to the resin using a coupling reagent", "Removal of the Fmoc group with a base", "Repeat steps 2-3 for each amino acid in the sequence", "Cleavage of the peptide from the resin using a cleavage cocktail", "Purification of the crude peptide by HPLC", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
CAS No. |
77465-10-2 |
Molecular Formula |
C₂₁₀H₃₁₅N₅₇O₅₇S |
Molecular Weight |
4582.23 |
sequence |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonyms |
ACTH (1-39) (mouse, rat) |
Origin of Product |
United States |
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